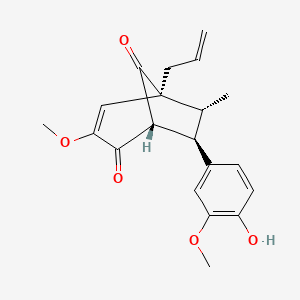
4-O-Demethylkadsurenin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-O-Demethylkadsurenin D is a natural compound found in several plants . It is a type of lignan, a class of compounds known for their diverse range of biological activities . This compound is typically found in the leaves of Magnolia ovata .
Physical And Chemical Properties Analysis
4-O-Demethylkadsurenin D is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
. It’s often used in studies related to its and properties, which are common among lignans. Research in this area could lead to the development of new medications for treating chronic inflammation or oxidative stress-related diseases.
Cancer Therapy
The compound’s ability to induce apoptosis in cancer cells makes it a candidate for anti-cancer studies . Its efficacy in inhibiting the growth of certain cancer cell lines is being explored, with the hope of finding new treatments that are less toxic than conventional chemotherapy.
Neurodegenerative Disease Treatment
Lignans like 4-O-Demethylkadsurenin D are being researched for their neuroprotective effects . They may help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by preventing neuronal damage and improving cognitive functions.
Anti-Microbial Studies
This compound has shown promise in studies targeting bacterial and fungal infections . Its application in developing new antibiotics or antifungals is particularly relevant in the face of rising antibiotic resistance.
Cosmetic Industry
Due to its antioxidant properties, 4-O-Demethylkadsurenin D is being explored for use in skin care products . It could help in protecting the skin from damage caused by free radicals and UV radiation, thus preventing premature aging.
Agricultural Research
In agriculture, the compound’s natural origin and potential pesticidal properties are of interest . It could serve as a safer alternative to synthetic pesticides, offering protection against crop pests while being environmentally friendly.
properties
IUPAC Name |
(1S,5S,6R,7R)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3/t11-,16+,17-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPDGHCWVZXPFP-GLRCHQFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R,6R,7R)-7-(3,4-Dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B1153215.png)